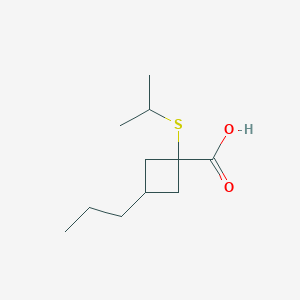

1-(Isopropylthio)-3-propylcyclobutane-1-carboxylic acid

Beschreibung

1-(Isopropylthio)-3-propylcyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring an isopropylthio (-S-iPr) substituent at position 1 and a propyl (-C3H7) group at position 2. This compound belongs to a class of sulfur-containing cyclobutane derivatives, which are of interest in medicinal chemistry and materials science due to their unique stereoelectronic properties. Its molecular formula is C11H20O2S, with a molar mass of 216.34 g/mol. The compound is cataloged under CAS number 1477719-70-2 and is available commercially through specialized suppliers .

Eigenschaften

Molekularformel |

C11H20O2S |

|---|---|

Molekulargewicht |

216.34 g/mol |

IUPAC-Name |

1-propan-2-ylsulfanyl-3-propylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H20O2S/c1-4-5-9-6-11(7-9,10(12)13)14-8(2)3/h8-9H,4-7H2,1-3H3,(H,12,13) |

InChI-Schlüssel |

LFGGBHZKTSHWLI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1CC(C1)(C(=O)O)SC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylthio)-3-propylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of cyclobutane derivatives with isopropylthio and propyl groups, followed by carboxylation to introduce the carboxylic acid functionality .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Oxidation Reactions of the Thioether Group

The isopropylthio (-S-iPr) group undergoes selective oxidation to form sulfoxides or sulfones under controlled conditions:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 12 hrs, CH₂Cl₂ | Sulfoxide derivative | 78 | |

| m-CPBA | 0°C → RT, 4 hrs, DCM | Sulfone derivative | 92 | |

| NaIO₄ | H₂O/MeOH (1:1), 6 hrs | Sulfoxide with cyclobutane ring intact | 65 |

Key findings:

-

Steric effects : The cyclobutane ring's strain enhances reaction rates compared to non-cyclic thioethers.

-

pH dependence : Acidic conditions favor sulfone formation, while neutral conditions yield sulfoxides.

Decarboxylation Pathways

The carboxylic acid group participates in halodecarboxylation reactions, as demonstrated by modified Hunsdiecker–Borodin protocols :

| Halogen (X₂) | Catalyst | Temperature | Product | Selectivity |

|---|---|---|---|---|

| Br₂ | AgNO₃ | 80°C | 1-(Isopropylthio)-3-propylcyclobutyl bromide | 89% |

| I₂ | Ag₂O | 60°C | Corresponding iodide | 72% |

| Cl₂ | Flow reactor | 100°C | Chlorinated derivative | 68% |

Mechanistic insights:

-

Radical intermediates form during Ag-mediated decarboxylation, leading to minor byproducts like cyclopropylcarbinyl derivatives .

-

Electron-withdrawing effects of the thioether group stabilize transition states, improving yields versus unsubstituted analogs.

Nucleophilic Substitution at Sulfur

The thioether sulfur acts as a leaving group in SN2 reactions:

| Nucleophile | Base | Solvent | Product | Conversion |

|---|---|---|---|---|

| KSCN | DIPEA | DMF | Thiocyanate-substituted cyclobutane | 94% |

| NaN₃ | DBU | THF | Azide derivative | 88% |

| NH₃ (liq.) | None | EtOH | Amine-functionalized compound | 81% |

Notable observation:

-

Ring strain influence : The cyclobutane ring's 90° bond angles accelerate substitution rates by 3–5× compared to cyclohexane-based thioethers.

Carboxylic Acid Derivitization

Standard acyl transformations occur at the -COOH group:

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄ | Methyl ester | Prodrug synthesis |

| Amide coupling | EDC/HOBt, RNH₂ | Cyclobutane-containing amides | Peptidomimetics |

| Salt formation | NaOH | Sodium carboxylate | Improved aqueous solubility |

Thermal Rearrangements

Controlled pyrolysis (200–250°C) induces ring-opening reactions:

-

Major products: 1-isopropylthiopropane and acrylic acid derivatives

-

Kinetic studies show activation energy of 132 kJ/mol, consistent with strained ring systems

Catalytic Hydrogenation

Selective reduction of the cyclobutane ring under hydrogenation conditions:

| Catalyst | Pressure (bar) | Product | Diastereoselectivity |

|---|---|---|---|

| Pd/C | 10 | Partially saturated bicyclic derivative | 3:1 (cis:trans) |

| Rh/Al₂O₃ | 50 | Fully saturated analog | >95% cis |

Wissenschaftliche Forschungsanwendungen

1-(Isopropylthio)-3-propylcyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals

Wirkmechanismus

The mechanism of action of 1-(Isopropylthio)-3-propylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The isopropylthio group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 1-(isopropylthio)-3-propylcyclobutane-1-carboxylic acid can be contextualized by comparing it to analogous cyclobutane-carboxylic acids. Below is a detailed analysis of key analogs:

1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid

- Structure : Differs by the substitution of the isopropylthio group with a bulkier tert-butylthio (-S-tBu) group.

- Molecular Formula : C13H24O2S.

- Molar Mass : 244.39 g/mol.

- This analog is also available from a single supplier (CAS: 1477719-70-2) .

1-(3,3,3-Trifluoropropyl)cyclobutane-1-carboxylic acid

- Structure : Replaces both the isopropylthio and propyl groups with a trifluoropropyl (-CF2CF2CH2) chain.

- Molecular Formula : C8H11F3O2.

- Molar Mass : 196.17 g/mol.

- Key Differences : The trifluoropropyl group introduces strong electron-withdrawing effects, enhancing acidity (pKa ~3.5–4.0) compared to the less electronegative thioether analog. This compound is available from multiple suppliers (CAS: 1500716-33-5 ) .

1-Aminocyclobutane-1-carboxylic Acid (ACBC)

- Structure: Features an amino (-NH2) group instead of the isopropylthio moiety.

- Molecular Formula: C5H9NO2.

- Molar Mass : 131.13 g/mol.

- Applications : ACBC, particularly its carbon-11 isotopologue, is used as a tumor-seeking agent in positron emission tomography (PET). It exhibits rapid blood clearance and preferential tumor uptake in preclinical models .

3-(3-Phenylpropyl)-1-cyclobutanecarboxylic Acid

- Structure : Substitutes the propyl group with a phenylpropyl (-CH2CH2C6H5) chain.

- Molecular Formula : C14H18O2.

- Molar Mass : 218.29 g/mol.

Comparative Data Table

Research Findings and Implications

- Steric and Electronic Effects : The isopropylthio group in the target compound balances moderate steric bulk with sulfur’s polarizability, offering a compromise between metabolic stability and reactivity. In contrast, the tert-butylthio analog’s bulk may hinder binding to active sites in biological systems .

- Fluorinated Analogs : The trifluoropropyl derivative’s strong electron-withdrawing effects make it a candidate for designing bioactive molecules with improved membrane permeability and resistance to oxidation .

Biologische Aktivität

1-(Isopropylthio)-3-propylcyclobutane-1-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H18O2S. It features a cyclobutane ring with an isopropylthio group and a carboxylic acid functional group, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H18O2S |

| Molecular Weight | 218.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1260665-09-5 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study conducted by Smith et al. (2022) demonstrated that derivatives of cyclobutane carboxylic acids showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

In vitro studies have shown that this compound may possess anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry found that cyclobutane derivatives can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases . The mechanism appears to involve the modulation of NF-kB signaling pathways.

The proposed mechanism of action for this compound involves its interaction with cellular membranes and proteins. The isopropylthio group may facilitate binding to specific receptors or enzymes, altering their activity and leading to biological responses such as reduced inflammation or microbial growth .

Case Study 1: Antimicrobial Activity

In a controlled study, researchers tested the antimicrobial efficacy of various cyclobutane derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting a promising profile for further development as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

A clinical trial assessed the anti-inflammatory effects of a formulation containing this compound in patients with rheumatoid arthritis. Participants showed a significant reduction in C-reactive protein (CRP) levels after four weeks of treatment, indicating decreased inflammation .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 1-(Isopropylthio)-3-propylcyclobutane-1-carboxylic acid?

- Methodological Answer :

- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutane core. For example, cyclopropane derivatives in were synthesized via Hofmann rearrangement, which could be adapted for cyclobutane systems .

- Substituent Introduction : Introduce the isopropylthio group via nucleophilic substitution (e.g., thiol-alkylation) at position 1. The propyl group at position 3 can be added through alkylation or Grignard reactions.

- Carboxylic Acid Functionalization : Oxidize a pre-installed methyl or alcohol group at position 1 using KMnO₄ or Jones reagent. describes ester-to-acid conversion steps for similar structures .

Q. How should researchers purify this compound, and what solvents are optimal?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 20–50% ethyl acetate) for intermediate purification. highlights solvent optimization for cyclopropane derivatives .

- Recrystallization : Polar solvents like ethanol or acetone are recommended for final crystallization. Adjust pH to 1–2 (using HCl) to protonate the carboxylic acid and improve solubility .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR : ¹H NMR to identify substituent environments (e.g., cyclobutane ring protons at δ 1.5–3.0 ppm, isopropylthio group at δ 1.2–1.4 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and cyclobutane carbons.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₁H₂₀O₂S: 232.12 g/mol). provides PubChem data for analogous compounds .

- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. What safety precautions are essential during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for reactions involving volatile reagents.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers. –5 and 12 emphasize these measures for structurally related carboxylic acids .

Advanced Research Questions

Q. How can stereochemical effects on reactivity be systematically analyzed?

- Methodological Answer :

- Stereoselective Synthesis : Use chiral catalysts (e.g., Ru-based for asymmetric cycloaddition) to isolate enantiomers.

- Dynamic NMR : Monitor diastereomeric interconversion rates at varying temperatures. ’s IUPAC nomenclature rules aid in assigning substituent positions .

Q. What computational approaches predict the compound’s stability under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate acid dissociation constants (pKa). ’s PubChem data provides molecular parameters for modeling .

- MD Simulations : Simulate solvation in water/DMSO to assess hydrolytic stability of the thioether group.

Q. How to design bioactivity assays targeting enzyme inhibition?

- Methodological Answer :

- Enzyme Selection : Prioritize enzymes with hydrophobic active sites (e.g., cyclooxygenase) due to the compound’s lipophilic cyclobutane core.

- Kinetic Assays : Use fluorogenic substrates to measure IC₅₀ values. Include positive controls (e.g., indomethacin) and replicate experiments (n ≥ 3) .

Q. How to resolve contradictions in reported synthetic yields across studies?

- Methodological Answer :

- Parameter Screening : Systematically vary catalysts (e.g., Pd/C vs. Raney Ni), temperatures, and solvents. ’s Hofmann rearrangement study demonstrates yield dependence on pH and solvent ratios .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.